molecular formula C23H27N5O5 B2890910 ethyl 3-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 896302-71-9

ethyl 3-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

Cat. No.: B2890910
CAS No.: 896302-71-9
M. Wt: 453.499
InChI Key: UYJSUWHMUHTMOU-UHFFFAOYSA-N
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Description

Ethyl 3-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a complex organic compound that features a unique imidazo[2,1-f]purine core structure. This compound is characterized by the presence of a methoxybenzyl group, multiple methyl groups, and an ethyl ester functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

The synthesis of ethyl 3-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate typically involves multi-step organic reactions. The key steps include:

    Formation of the imidazo[2,1-f]purine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxybenzyl group: This step often involves nucleophilic substitution reactions where a methoxybenzyl halide reacts with the imidazo[2,1-f]purine intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Ethyl 3-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines).

Scientific Research Applications

Ethyl 3-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases where purine analogs are effective.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The imidazo[2,1-f]purine core is known to interact with nucleic acids and proteins, potentially affecting cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Ethyl 3-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate can be compared with other purine derivatives, such as:

    Adenosine: A naturally occurring purine nucleoside with significant biological roles.

    Caffeine: A methylxanthine derivative with stimulant effects.

    Theophylline: Another methylxanthine used in the treatment of respiratory diseases.

The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

ethyl 3-[6-[(4-methoxyphenyl)methyl]-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O5/c1-6-33-18(29)11-12-26-21(30)19-20(25(4)23(26)31)24-22-27(14(2)15(3)28(19)22)13-16-7-9-17(32-5)10-8-16/h7-10H,6,11-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJSUWHMUHTMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C(=O)C2=C(N=C3N2C(=C(N3CC4=CC=C(C=C4)OC)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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